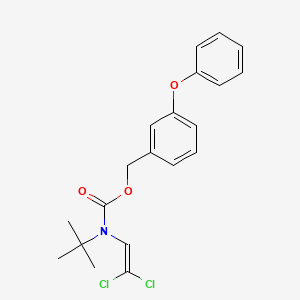![molecular formula C19H16FN3O3S B2573817 5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 439109-12-3](/img/structure/B2573817.png)
5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a useful research compound. Its molecular formula is C19H16FN3O3S and its molecular weight is 385.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antitumor Activity
- Imidazoquinazoline derivatives, including those similar to the specified compound, have been synthesized and evaluated for their antitumor activity. For instance, certain derivatives have shown effectiveness against human mammary carcinoma cell lines, indicating potential in cancer treatment research (Georgey, 2014).
Quinazolinone Synthesis
- The synthesis of quinazolinones, such as the specified compound, has been explored through base-promoted reactions. These synthetic methods contribute to the development of compounds like methaqualone, indicating their importance in pharmaceutical chemistry (Iqbal et al., 2019).
Antimicrobial Activity
- Some quinazolinone derivatives exhibit antimicrobial properties. For example, specific compounds have shown moderate antibacterial activity against strains like B. Subtilis and E. Coli, and excellent activity against fungal strains (Kumar et al., 2018).
Antiviral Properties
- Novel quinazolinone derivatives have been synthesized and evaluated for their antiviral activities. They have shown effectiveness against various viruses, including influenza and severe acute respiratory syndrome corona, demonstrating their potential in antiviral drug development (Selvam et al., 2007).
Antifungal Activity
- Some quinazolinone derivatives possess significant antifungal activities. For instance, specific compounds have demonstrated high inhibitory effects on fungal growth, with potential applications in antifungal treatments (Xu et al., 2007).
Benzodiazepine Receptor Interaction
- Imidazoquinoline derivatives have been studied for their binding affinity to the GABAA/benzodiazepine receptor, exhibiting a range of intrinsic efficacies. This suggests potential applications in the development of drugs affecting the central nervous system (Tenbrink et al., 1994).
Crystal Structure Analysis
- The crystal structure of compounds similar to the specified molecule has been analyzed to understand their molecular interactions. Such studies are crucial in drug design and development (Matthews et al., 1990).
Antimicrobial and Anticancer Evaluation
- Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties. This includes studies against bacterial and fungal strains, as well as cancer cell lines, underscoring their potential in therapeutic applications (Deep et al., 2013).
Antibacterial Activity and Molecular Docking Studies
- Some quinazolinone derivatives have been synthesized and evaluated for their antibacterial activity. Molecular docking studies further assist in understanding their mechanism of action, which is valuable for antibiotic drug development (Mood et al., 2022).
特性
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-25-15-7-13-14(8-16(15)26-2)21-19(23-9-17(24)22-18(13)23)27-10-11-3-5-12(20)6-4-11/h3-8H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAMVBSZKAMLSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(3-(4-benzylpiperidin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2573734.png)
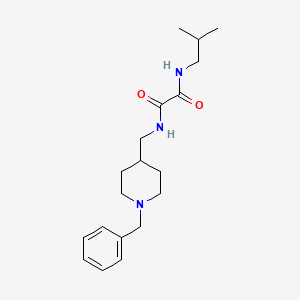

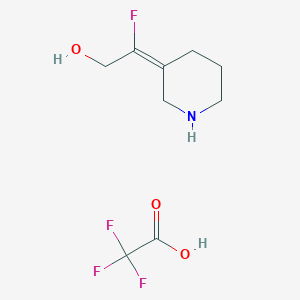
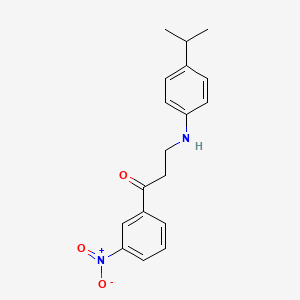
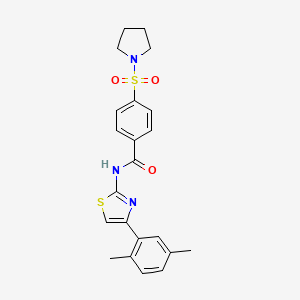

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2573749.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2573750.png)
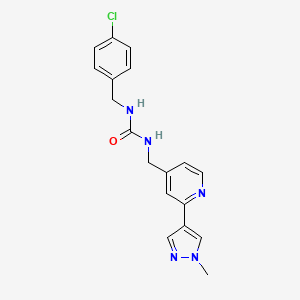
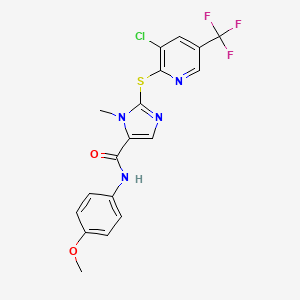
![Ethyl 4-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate](/img/structure/B2573755.png)

